N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
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Description
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H29N5O2 and its molecular weight is 455.562. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine is a precursor to serotonin , a neurotransmitter that plays a crucial role in mood regulation and other neurological processes. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, COX-1 and COX-2 , which are involved in the synthesis of prostaglandins and thromboxanes, key players in inflammation and pain.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets leading to changes in cellular processes. Given its origins, it may combine the properties of tryptamine and naproxen , potentially modulating serotonin pathways and inhibiting COX enzymes to exert anti-inflammatory effects .
Biochemical Pathways
The compound may affect the serotonin pathway, given its tryptamine component, which could impact mood regulation and other neurological processes . It may also affect the arachidonic acid pathway, given its naproxen component, which could lead to reduced inflammation and pain by inhibiting the synthesis of prostaglandins and thromboxanes .
Result of Action
Given its origins, it may have anti-inflammatory effects due to the naproxen component and neurological effects due to the tryptamine component .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O2/c1-34-25-9-5-3-7-22(25)24-10-11-26(31-30-24)32-16-13-19(14-17-32)27(33)28-15-12-20-18-29-23-8-4-2-6-21(20)23/h2-11,18-19,29H,12-17H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNMTYLJLOGAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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